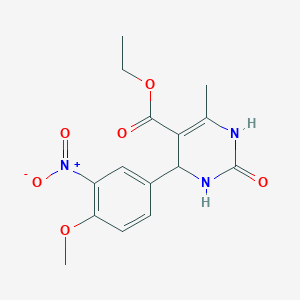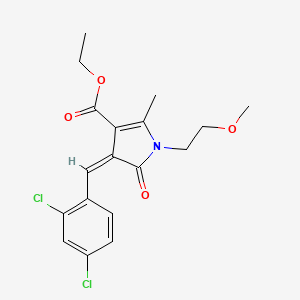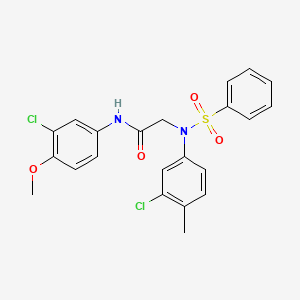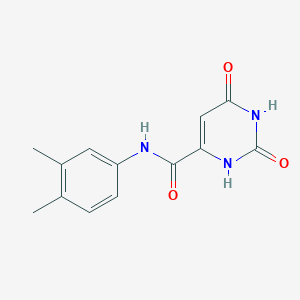![molecular formula C16H13NO2S B4892778 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one, also known as MTMTMO, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one inhibits the activity of tyrosinase and acetylcholinesterase by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one also has antioxidant and anti-inflammatory properties, which are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase and acetylcholinesterase, antioxidant and anti-inflammatory properties, and the ability to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, making it a promising candidate for further investigation in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its ability to inhibit the activity of enzymes and its antioxidant and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one, including further investigation into its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as an anti-cancer agent. Other future directions include the development of more efficient synthesis methods and the investigation of its potential use in the field of dermatology.
Méthodes De Synthèse
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 4-methylbenzaldehyde with 3-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by the addition of an isocyanate and cyclization to form the oxazolone ring. Other methods include the reaction of 4-methylbenzaldehyde with 3-methylthiophene-2-carboxylic acid, followed by the addition of an isocyanate and cyclization.
Applications De Recherche Scientifique
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has been investigated for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the fields of dermatology and neurology.
Propriétés
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-3-5-12(6-4-10)15-17-13(16(18)19-15)9-14-11(2)7-8-20-14/h3-9H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFLUPZKHBHEE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CS3)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CS3)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)



![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
